

In-Depth Technical Guide: 2-(4-Methylphenyl)propanenitrile (CAS: 75920-45-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(4-Methylphenyl)propanenitrile**

Cat. No.: **B2862378**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)propanenitrile, also known as 2-(p-tolyl)propanenitrile, is a nitrile compound with the chemical formula C10H11N. Its structure consists of a propane nitrile backbone substituted with a p-tolyl (4-methylphenyl) group at the second carbon. This document provides a comprehensive overview of the available technical information for this compound, focusing on its chemical properties, synthesis, and analytical considerations.

Physicochemical and Spectroscopic Data

Comprehensive experimental data for **2-(4-Methylphenyl)propanenitrile** is not readily available in publicly accessible literature. The following tables summarize the known information and highlight the data that remains to be characterized.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C10H11N	[1]
Molecular Weight	145.20 g/mol	[1]
CAS Number	75920-45-5	[1]
Boiling Point	Not available in public literature	
Melting Point	Not available in public literature	
Density	Not available in public literature	
SMILES	CC(C#N)c1ccc(C)cc1	[1]

Table 2: Spectroscopic Data

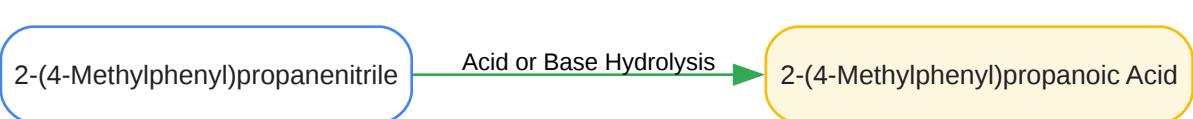
Technique	Data	Reference
¹ H NMR	Data not publicly available. Commercial suppliers may possess this information.	[1]
¹³ C NMR	Data not publicly available.	
Mass Spectrometry (MS)	Data not publicly available. Commercial suppliers may possess this information.	[1]
Infrared (IR) Spectroscopy	Data not publicly available.	
HPLC	Data not publicly available. Commercial suppliers may possess this information.	[1]
LC-MS	Data not publicly available. Commercial suppliers may possess this information.	[1]

Experimental Protocols

Synthesis of 2-(4-Methylphenyl)propanenitrile

A multi-step synthesis for **2-(4-Methylphenyl)propanenitrile** has been described, starting from p-xylene. The overall synthetic pathway is illustrated below.

[Click to download full resolution via product page](#)


Caption: Synthetic pathway for **2-(4-Methylphenyl)propanenitrile**.

Detailed Methodology:

- Step 1: Chlorination of p-Xylene to p-Methylbenzyl Chloride This step involves the selective chlorination of one of the methyl groups of p-xylene. This is typically achieved through free-radical chlorination, often initiated by UV light or a radical initiator.
- Step 2: Cyanation of p-Methylbenzyl Chloride to p-Methylbenzyl Cyanide The benzylic chloride is then converted to the corresponding nitrile. This is a nucleophilic substitution reaction, commonly carried out using a cyanide salt such as sodium cyanide or potassium cyanide in a suitable solvent.
- Step 3: Methylation of p-Methylbenzyl Cyanide to **2-(4-Methylphenyl)propanenitrile** The final step is the methylation of the α -carbon of p-methylbenzyl cyanide. This is achieved by treating the nitrile with a strong base to form a carbanion, which then reacts with a methylating agent (e.g., methyl iodide).

Hydrolysis to 2-(4-Methylphenyl)propanoic Acid

2-(4-Methylphenyl)propanenitrile can be hydrolyzed to the corresponding carboxylic acid, 2-(4-methylphenyl)propanoic acid. This reaction can be used for analytical purposes, such as confirmation of the nitrile's identity through derivatization.

[Click to download full resolution via product page](#)

Caption: Hydrolysis of **2-(4-Methylphenyl)propanenitrile**.

Experimental Protocol:

The hydrolysis can be performed under acidic or basic conditions. A typical procedure involves refluxing the nitrile with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

Biological Activity

There is no publicly available information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for **2-(4-Methylphenyl)propanenitrile**.

Discussion and Conclusion

2-(4-Methylphenyl)propanenitrile is a compound for which detailed, publicly accessible experimental data is scarce. While a synthetic route has been outlined in patent literature, comprehensive characterization data, including physicochemical properties and spectroscopic analyses, is not readily available. This lack of data presents a challenge for researchers and drug development professionals. The information provided in this guide is based on the limited available sources. Further experimental work is required to fully characterize this compound. The synthetic and derivatization protocols described can serve as a starting point for the preparation and analysis of **2-(4-Methylphenyl)propanenitrile** in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 75920-45-5|2-(4-Methylphenyl)propanenitrile|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-(4-Methylphenyl)propanenitrile (CAS: 75920-45-5)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2862378#2-4-methylphenyl-propanenitrile-cas-number-75920-45-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com